N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
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Description
“N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2 and 7 positions . This core is a medicinally privileged structure and is found in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The pyrazolo[3,4-b]pyridine core is aromatic, stable, and flat. It is an isostere of naphthalene. The pyrazole portion in the core is electron-rich, and the pyridine portion is electron-deficient . This polarization allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6) .Future Directions
The pyrazolo[3,4-b]pyridine core provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships . Future research could focus on synthesizing and testing derivatives of “N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide” for various biological activities.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-8-12(13-9-18-21(2)14(13)19-11)15(22)20-16(10-17)6-4-3-5-7-16/h8-9H,3-7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOIGOUVYOFRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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